molecular formula C14H31NO4Si B3008625 Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate CAS No. 195197-94-5

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate

Cat. No.: B3008625
CAS No.: 195197-94-5
M. Wt: 305.49
InChI Key: ZODMDGQSPVUKOB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate (CAS: 195197-94-5) is a carbamate derivative characterized by a tert-butyl carbamate group, a hydroxyl (-OH) group, and a tert-butyldimethylsilyl (TBDMS) ether moiety. Its molecular formula is C₁₄H₃₁NO₄Si, with a molecular weight of 305.49 and a purity ranging from 95% (laboratory-grade) to 99% (industrial-grade) depending on the supplier . The compound is used in synthetic chemistry for protecting hydroxyl groups during multistep organic syntheses, particularly in pharmaceutical intermediates and specialty chemicals.

Key structural features:

  • Tert-butyl carbamate: Provides stability under acidic and basic conditions.
  • TBDMS ether: Enhances lipophilicity and protects the hydroxyl group during reactions.
  • Hydroxypropyl backbone: Facilitates further functionalization via hydroxyl group reactivity.

Properties

IUPAC Name

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODMDGQSPVUKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the yield and purity of the product while reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate serves as an important intermediate in organic synthesis due to its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl (TBDMS) group is particularly useful for protecting alcohols during multi-step synthesis processes.

Protecting Group Applications

In organic chemistry, protecting groups are essential for selectively modifying functional groups without affecting others. The TBDMS group can be introduced to hydroxyl groups, allowing for subsequent reactions to occur at other sites on the molecule without interference.

Case Study: Synthesis of Prostaglandins

  • Prostaglandins are biologically active lipids that require precise functional group manipulation during their synthesis.
  • TBDMS protection allows for selective reactions at the carboxylic acid or alcohol sites, facilitating the synthesis of complex prostaglandin derivatives while maintaining the integrity of the protected hydroxyl groups.

Medicinal Chemistry

This compound is also explored in drug development and medicinal chemistry due to its potential as a bioactive compound.

Antiviral Applications

Research has indicated that compounds containing TBDMS groups may enhance the bioavailability and stability of antiviral agents. For example, derivatives of this compound have been evaluated for their efficacy against viral infections by improving solubility and absorption in biological systems.

Case Study: Anti-HIV Research

  • Studies on derivatives of this compound have shown promising results in inhibiting HIV replication.
  • The TBDMS group enhances the pharmacokinetic properties of nucleoside analogs, allowing for more effective therapeutic outcomes.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a derivatizing agent to improve the detection and quantification of various analytes.

Chromatographic Applications

The compound can be used to modify polar compounds, enhancing their volatility and detectability during gas chromatography (GC) and liquid chromatography (LC) analyses.

Data Table: Comparison of Detection Methods

MethodAnalyte TypeDetection LimitApplication Area
Gas ChromatographyVolatile CompoundsLow ppmEnvironmental monitoring
Liquid ChromatographyPolar CompoundsHigh sensitivityPharmaceutical analysis

Mechanism of Action

The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyloxy group is highly stable and resistant to hydrolysis, making it an effective protecting group. The mechanism involves the formation of a stable silicon-oxygen bond, which prevents unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

Functional Group Diversity

  • TBDMS Ether vs. Sulfonyl/Benzyl Groups : The TBDMS ether in the target compound offers superior hydroxyl protection compared to sulfonyl (e.g., benzothiazolylsulphonyl in ) or benzyloxybenzyl groups (e.g., ). TBDMS is hydrolytically stable under mild conditions, whereas sulfonyl groups may participate in nucleophilic reactions .
  • Chlorinated Derivatives: The chloro-substituted compound exhibits increased molecular weight (405.92 vs.

Molecular Weight and Solubility

  • The target compound’s lower molecular weight (305.49) improves solubility in organic solvents compared to bulkier derivatives like the oxazolidinone-containing compound (458.94) . This makes it preferable for reactions requiring high mobility in solution.

Pharmacological Relevance

  • While the target compound lacks direct pharmacological data, derivatives like (reflux disease application) and (patented for drug discovery) highlight the versatility of carbamate scaffolds in medicinal chemistry .

Biological Activity

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate, also known by its CAS Number 195197-94-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data and research findings.

  • Molecular Formula : C14H31NO4Si
  • Molecular Weight : 305.49 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 376.5 °C at 760 mmHg
  • Flash Point : 181.5 °C

These properties suggest that the compound is stable under standard laboratory conditions, which is beneficial for further biological testing.

Potential Biological Activities

  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which can help mitigate oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of tert-butyl carbamates exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Some related compounds have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study evaluating the cytotoxic effects of tert-butyl carbamates on human carcinoma cell lines reported significant dose-dependent cytotoxicity, indicating that these compounds may inhibit cell proliferation effectively .
  • Antioxidant Studies :
    • Related structures have been tested for their ability to scavenge free radicals, showcasing a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Neuroprotection :
    • Research involving similar silyl-protected compounds has indicated potential neuroprotective mechanisms through the inhibition of apoptotic pathways, suggesting that this compound may share these beneficial effects .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntioxidantSignificant reduction in oxidative stress markers
CytotoxicityDose-dependent inhibition of cancer cell proliferation
NeuroprotectionInhibition of apoptotic pathways

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate?

  • Methodological Answer : The compound is typically synthesized via sequential protection/deprotection strategies. For example:
  • Step 1 : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., imidazole) to form the silyl ether intermediate.
  • Step 2 : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaH).
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H} NMR.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and carbamate (1680–1720 cm1^{-1}) functional groups.
  • 1H^{1}\text{H} NMR : Identify protons adjacent to the silyl ether (δ 0.0–0.2 ppm for Si-CH3_3) and carbamate (δ 1.4 ppm for tert-butyl group).
  • Chromatography : Use HPLC or GC-MS to verify purity (>95%) and rule out side products .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer :
  • Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent hydrolysis of the silyl ether or carbamate groups.
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can cleave protective groups .

Advanced Research Questions

Q. How can stereoselective synthesis of derivatives be optimized using this compound?

  • Methodological Answer :
  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Cr(II) complexes with dtbpy ligands) to achieve high enantiomeric excess (e.g., 94:6–99:1) in allyl alcohol derivatives .
  • Protection Strategy : Use TBS as a temporary protecting group to preserve stereochemistry during multi-step syntheses. Deprotect selectively with fluoride sources (e.g., TBAF) .
  • Troubleshooting : If diastereomer ratios are suboptimal, adjust reaction temperature or solvent polarity (e.g., switch from THF to DMF) .

Q. What strategies enable mild deprotection of the tert-butyl carbamate group?

  • Methodological Answer :
  • Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–2 hours at 0°C to cleave the Boc group without affecting the silyl ether .
  • Catalytic Hydrogenation : For acid-sensitive substrates, employ 10% Pd/C under H2_2 atmosphere in methanol. Monitor completion via loss of the tert-butyl signal in 1H^{1}\text{H} NMR .

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 13C^{13}\text{C} NMR data with computational predictions (DFT calculations) to confirm assignments.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for protons near the silyl ether or carbamate groups .
  • X-ray Crystallography : For crystalline derivatives, determine absolute configuration to resolve stereochemical ambiguities .

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